molecular formula C8H3F5O2 B2609861 2,4-Difluoro-5-(trifluoromethyl)benzoic acid CAS No. 261945-01-1

2,4-Difluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B2609861
CAS No.: 261945-01-1
M. Wt: 226.102
InChI Key: SQWIBAQCNRNRKF-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by fluorine substituents at the 2- and 4-positions and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound is part of a broader class of fluorinated benzoic acids, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability, lipophilicity, and resistance to enzymatic degradation .

Properties

IUPAC Name

2,4-difluoro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-5-2-6(10)4(8(11,12)13)1-3(5)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWIBAQCNRNRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261945-01-1
Record name 2,4-Difluoro-5-(trifluoromethyl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 2,4-difluorobenzoic acid using a trifluoromethylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, often using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different carboxylic acid derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2,4-difluoro-5-(trifluoromethyl)benzoic acid exhibit significant antimicrobial properties. For instance, a series of pyrazole derivatives synthesized with this compound showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.5 µg/mL, indicating their potential as effective antimicrobial agents .

Drug Development

The compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity. For example, it has been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents targeting various diseases, including diabetes and cancer .

Herbicides and Pesticides

Fluorinated compounds like this compound are increasingly used in the formulation of herbicides due to their enhanced stability and efficacy. Research indicates that fluorinated herbicides demonstrate improved absorption and translocation within plants compared to their non-fluorinated counterparts, leading to better weed control .

Polymer Chemistry

In material science, this compound is explored for its role in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as high thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Medicinal ChemistryPotent antimicrobial activity against MRSA; used in NSAID development
AgrochemicalsEnhances stability and efficacy in herbicide formulations
Material ScienceContributes to the synthesis of high-performance fluorinated polymers

Case Study 1: Antimicrobial Derivatives

A study published in a peer-reviewed journal synthesized various derivatives of this compound, assessing their antimicrobial efficacy against multiple pathogens. The results highlighted several compounds with MIC values significantly lower than existing antibiotics, suggesting potential for new drug development aimed at resistant bacterial strains .

Case Study 2: Herbicide Efficacy

Research conducted on fluorinated herbicides demonstrated that formulations incorporating this compound provided superior weed control compared to traditional herbicides. Field trials indicated that these formulations reduced weed biomass by over 70%, showcasing their effectiveness in agricultural applications .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms and a trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways. These interactions can lead to changes in enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The position and type of substituents significantly influence the physicochemical and biological properties of fluorinated benzoic acids. Below is a comparative analysis of key analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight Purity (%) Key Applications Reference ID
2,4-Difluoro-5-(trifluoromethyl)benzoic acid 2-F, 4-F, 5-CF₃ C₈H₃F₅O₂ 244.10* N/A Pharmaceutical intermediates
2-Fluoro-5-(trifluoromethyl)benzoic acid 2-F, 5-CF₃ C₈H₄F₄O₂ 208.11 98 Organic synthesis intermediates
2,5-Difluoro-4-(trifluoromethyl)benzoic acid 2-F, 5-F, 4-CF₃ C₈H₃F₅O₂ 244.10 N/A Agrochemical precursors
4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid 4-F, 3-CH₃, 5-CF₃ C₉H₆F₄O₂ 222.14 97 Specialty chemical synthesis

*Estimated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) and fluorine atoms enhance acidity and stability. For example, 2-Fluoro-5-(trifluoromethyl)benzoic acid (pKa ~1.5–2.5) is more acidic than non-fluorinated analogs, facilitating its use in coupling reactions .
  • Positional Isomerism : 2,4-Difluoro-5-CF₃ and 2,5-Difluoro-4-CF₃ isomers exhibit distinct electronic profiles due to varying fluorine-CF₃ interactions, impacting their binding affinities in target applications .

Biological Activity

2,4-Difluoro-5-(trifluoromethyl)benzoic acid (DFTBA) is a fluorinated aromatic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

DFTBA is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical behavior and biological interactions. The molecular formula is C8H3F5O2C_8H_3F_5O_2, and it features both difluoro and trifluoromethyl groups attached to the benzene ring.

PropertyValue
Molecular FormulaC₈H₃F₅O₂
Molecular Weight228.10 g/mol
Log P (octanol-water)2.95
Solubility in WaterLow
pKaNot well established

The biological activity of DFTBA is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Fluorinated compounds often exhibit enhanced lipophilicity, which can improve membrane permeability and bioavailability.

  • Enzyme Inhibition : DFTBA has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of carbonic anhydrase (CA), a critical enzyme in maintaining acid-base balance in biological systems .
  • Anticancer Activity : Preliminary studies suggest that DFTBA could possess anticancer properties. It has been evaluated against various cancer cell lines, showing potential cytotoxic effects that warrant further investigation.

Case Studies

  • Case Study on Antitumor Activity :
    • Objective : To evaluate the cytotoxic effects of DFTBA on human colorectal cancer (HCT-116) cells.
    • Methodology : HCT-116 cells were treated with varying concentrations of DFTBA, followed by assessment of cell viability using MTT assays.
    • Results : DFTBA exhibited a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 20 µM.
  • Study on Enzyme Interaction :
    • Objective : To assess the inhibitory effects of DFTBA on carbonic anhydrase.
    • Methodology : Kinetic studies were performed to determine the inhibition constant (Ki).
    • Results : DFTBA demonstrated competitive inhibition with a Ki value of 0.5 mM, indicating significant interaction with the enzyme's active site.

Pharmacological Implications

The unique properties of DFTBA suggest potential applications in pharmaceuticals, particularly as a lead compound for drug development targeting metabolic disorders or cancer treatment. Its ability to modulate enzyme activity can be pivotal in designing selective inhibitors for therapeutic use.

Q & A

Basic: What are the recommended methods for synthesizing 2,4-Difluoro-5-(trifluoromethyl)benzoic acid in laboratory settings?

Answer:
A common approach involves halogenation followed by carboxylation. For analogous fluorinated benzoic acids, sodium hypochlorite in 1,4-dioxane under reflux (3 hours) is used for halogenation, followed by hydrolysis with hydrochloric acid in water . Key parameters include:

StepReagentsSolventsConditions
1Sodium hypochlorite1,4-DioxaneReflux, 3 hours
2Hydrochloric acidWaterAcidic hydrolysis

Post-synthesis, purify via recrystallization using polar aprotic solvents (e.g., acetonitrile).

Basic: What safety precautions are essential when handling fluorinated benzoic acids like this compound?

Answer:
Critical precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors.
  • Waste Disposal: Segregate waste and transfer to certified biohazard disposal services .

First-aid measures for exposure:

  • Inhalation: Move to fresh air; seek medical attention.
  • Skin Contact: Wash with soap and water immediately .

Advanced: How can researchers resolve conflicting reactivity data in cross-coupling reactions involving polyfluorinated benzoic acids?

Answer:
Discrepancies often arise from steric hindrance or electronic effects of fluorine substituents. To address this:

Optimize Catalysts: Use palladium-based catalysts with bulky ligands (e.g., SPhos) to enhance selectivity .

Control Reaction Conditions: Adjust temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to mitigate side reactions.

Validate Intermediate Stability: Monitor intermediates via LC-MS to identify decomposition pathways .

Basic: Which spectroscopic techniques are most effective for characterizing fluorinated benzoic acid derivatives?

Answer:
Key methods include:

  • NMR Spectroscopy: 19F^{19}\text{F} NMR to confirm fluorine substitution patterns (e.g., chemical shifts between -60 to -80 ppm for CF3_3 groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., C8_8H4_4F4_4O2_2 has a theoretical mass of 208.10 Da) .
  • Infrared (IR) Spectroscopy: Identify carboxylate C=O stretches (~1700 cm1^{-1}) and C-F bonds (1000–1300 cm1^{-1}) .

Advanced: What strategies optimize the purification of this compound to achieve >98% HPLC purity?

Answer:
Critical parameters for HPLC purification:

ParameterSpecification
Column TypeC18 reverse-phase
Mobile PhaseAcetonitrile/Water (70:30)
Flow Rate1.0 mL/min
Detection Wavelength254 nm

Additional steps:

  • Preparative TLC: Use silica gel plates with ethyl acetate/hexane (3:7) to isolate pure fractions.
  • Recrystallization: Use ethanol/water mixtures to remove residual impurities.

Advanced: How can computational methods aid in predicting the reactivity of this compound in drug design?

Answer:
Density Functional Theory (DFT) calculations can:

Predict pKa Values: Estimate carboxyl group acidity (e.g., pKa ~2.5–3.0 for similar derivatives) to assess bioavailability .

Model Binding Interactions: Simulate interactions with target proteins (e.g., hydrophobic pockets accommodating CF3_3 groups) .

Optimize Synthetic Routes: Screen reaction pathways using software like Gaussian or ADF to minimize side products .

Basic: What are the primary applications of this compound in academic research?

Answer:

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors or antiviral agents due to its electron-withdrawing groups .
  • Reference Standards: Acts as a purity benchmark in HPLC for fluorinated drug impurities .
  • Material Science: Modifies polymer backbones to enhance thermal stability .

Advanced: How to address solubility challenges of polyfluorinated benzoic acids in aqueous reaction systems?

Answer:

  • Co-Solvent Systems: Use DMSO/water mixtures (e.g., 10% DMSO) to improve solubility .
  • pH Adjustment: Deprotonate the carboxyl group (pH >5) to form water-soluble salts.
  • Micellar Catalysis: Employ surfactants like SDS to create hydrophobic microenvironments .

Basic: What storage conditions ensure long-term stability of this compound?

Answer:

  • Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis.
  • Desiccation: Use silica gel packs to avoid moisture uptake.
  • Light Protection: Amber glass vials to block UV-induced degradation .

Advanced: How can researchers validate the absence of toxic byproducts in fluorinated benzoic acid syntheses?

Answer:

  • GC-MS Analysis: Screen for chlorinated or fluorinated impurities (e.g., residual solvents like 1,4-dioxane) .
  • Ames Test: Assess mutagenicity of reaction mixtures using bacterial reverse mutation assays .
  • Elemental Analysis: Confirm stoichiometry (e.g., C: 46.2%, F: 36.5% for C8_8H4_4F4_4O2_2) .

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